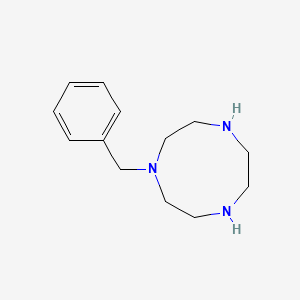

1-Benzyl-1,4,7-triazacyclononane

描述

Significance of Macrocyclic Triamines in Coordination Chemistry

Macrocyclic ligands, which are large rings containing at least nine atoms and three or more donor sites, are of immense interest in coordination chemistry. wikipedia.org Triamine macrocycles like TACN are particularly noteworthy. As tridentate ligands, they bind to a metal center at three points, typically occupying one face of an octahedral coordination sphere. wikipedia.org

This structure leads to the "macrocyclic effect," where metal complexes with macrocyclic ligands exhibit significantly higher thermodynamic stability and kinetic inertness compared to their acyclic counterparts. wikipedia.org This stability is crucial in many applications, preventing the metal ion from dissociating from the ligand. wikipedia.org Macrocyclic triamines have been instrumental in creating models for metal-binding sites in proteins, developing catalysts, and designing therapeutic agents. bhu.ac.in Their ability to stabilize a wide range of metal oxidation states, from Ni(III) and Mn(IV) to Mo(0) and W(0), further underscores their versatility and importance in the field. wikipedia.org

Evolution of Triazacyclononane (TACN) Derivatives in Academic Research

The foundational TACN molecule has served as a versatile building block for a vast array of derivatives. cd-bioparticles.net Researchers have extensively modified the TACN backbone to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes. dntb.gov.ua This has led to significant advancements in various scientific domains.

In catalysis, manganese-TACN complexes have been developed as environmentally benign catalysts for the epoxidation of alkenes. wikipedia.org The development of bifunctional TACN derivatives has become a focal point in radiopharmaceutical research. google.com By attaching targeting vectors and chelating arms to the TACN ring, scientists can create agents for both the diagnosis and treatment of diseases like cancer. cd-bioparticles.netgoogle.com These derivatives can stably bind to medically relevant metal ions, such as Technetium-99m, Rhenium-186 (B1221839), Gallium-68, and Copper-64, and deliver them to specific biological targets. acs.orgnih.govnih.gov The ability to synthesize derivatives with different pendant arms—such as acetates, phosphonates, amides, and alcohols—allows for the optimization of properties like water solubility, stability, and labeling efficiency for specific applications. acs.orgnih.govacs.org

Scope and Research Focus on 1-Benzyl-1,4,7-triazacyclononane (Bn-TACN)

The primary research focus on this compound (Bn-TACN) centers on its role as a key synthetic intermediate. cd-bioparticles.net The benzyl (B1604629) group acts as a protecting group for one of the three reactive amine sites on the TACN ring. This protection is a critical step in the synthesis of asymmetrically substituted TACN ligands, where different functional groups are desired on the nitrogen atoms.

The typical synthetic strategy involves reacting Bn-TACN to modify the two unprotected secondary amine positions. Once the desired modifications are complete, the benzyl group is cleaved, typically through palladium-catalyzed hydrogenolysis, to reveal the final, functionalized ligand. cd-bioparticles.netgoogle.com This approach provides precise control over the final ligand structure, which is essential for developing highly specialized molecules.

For example, research into new radiopharmaceuticals has involved the synthesis of TACN-based chelators functionalized with an N-benzylacetamide arm. acs.org While not starting directly from Bn-TACN, this work highlights the utility of the benzyl group in constructing complex chelators designed to bind with tricarbonyl cores of technetium and rhenium for potential use in medical imaging and therapy. acs.orgnih.gov Similarly, the development of chelators for copper and gallium ions for PET imaging often involves multi-step syntheses where protecting group strategies, like those enabled by Bn-TACN, are fundamental. nih.govelsevierpure.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | Bn-TACN |

| 1,4,7-triazacyclononane (B1209588) | TACN |

| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | TACN-benzylamide |

| Technetium-99m | 99mTc |

| Rhenium-186 | 186Re |

| Gallium-68 | 68Ga |

| Copper-64 | 64Cu |

| 2,2'-(7-((1H-imidazol-2-yl)methyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | NODA-Im |

| 2,2'-(7-((1-methyl-1H-imidazol-2-yl)methyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | NODA-MeIm |

| 2,2'-(7-(thiazol-2-ylmethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | NODA-Thia |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-16-10-8-14-6-7-15-9-11-16/h1-5,14-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJKRVYABOAQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 1,4,7 Triazacyclononane

Historical and Current Synthetic Routes for 1,4,7-Triazacyclononane (B1209588) Backbones

The construction of the 1,4,7-triazacyclononane ring system is the critical first step in accessing its N-benzylated derivative. Over the years, synthetic chemists have developed and refined several approaches to create this nine-membered polyamine macrocycle efficiently.

Adaptations of the Richman-Atkins Reaction for Macrocycle Synthesis

A cornerstone in the synthesis of polyamine macrocycles is the Richman-Atkins reaction, first reported in 1974. core.ac.uk This method provided a more efficient route compared to previous techniques that required high-dilution conditions to achieve moderate yields. core.ac.uk The traditional Richman-Atkins synthesis for 1,4,7-triazacyclononane (tacn) involves the cyclization of a preformed bissulfonamide sodium salt with a sulfonate ester in a dipolar aprotic solvent. core.ac.uklookchem.com

Specifically, the disodium (B8443419) salt of N,N′,N″-tritosyldiethylenetriamine is alkylated with ethylene (B1197577) glycol ditosylate, yielding 1,4,7-tritosyl-1,4,7-triazacyclononane. lookchem.com The protective tosyl groups are then removed, typically by hydrolysis with concentrated sulfuric acid, to yield the free amine macrocycle, tacn. core.ac.uklookchem.com

While effective, the original Richman-Atkins protocol presented challenges for large-scale industrial production, including the use of certain solvents and the harsh conditions required for detosylation. googleapis.com Consequently, significant research has focused on improving this process. Innovations include performing the initial sulfonamidation of diethylenetriamine (B155796) in an aqueous medium with an inorganic base, which avoids the need for organic solvents like pyridine (B92270) and allows for a more streamlined, one-pot synthesis. google.comgoogle.com Further refinements involve using alternative cyclizing agents such as ethylene dibromide, which can provide comparable yields and purity to ethylene glycol ditosylate. google.com These adaptations have made the synthesis more economical, safer, and scalable. googleapis.comgoogle.com

Condensation Reaction Approaches

Beyond the Richman-Atkins methodology, condensation reactions represent another fundamental strategy for constructing the tacn backbone. These approaches typically involve the reaction of terminal dihalides with bissulfonamide sodium salts. core.ac.uk An alternative approach involves the condensation of the disodium salt of N,N′-ditosylethylenediamine with tosylbis[2-(tosyloxy)ethyl]amine, although this has been reported to give only moderate yields, potentially due to steric or electronic effects. lookchem.com

More recent methods have sought to simplify the synthesis further. One patented process describes reacting diethylenetriamine with a sulfonylation agent in an aqueous medium, followed by cyclization in the same vessel with a unit like ethylene dibromide in the presence of an aprotic organic solvent. google.comgoogle.com This integrated approach reduces the number of required steps and the need to isolate intermediates. googleapis.comgoogle.com Another novel strategy involves the reaction of N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine with benzylamine (B48309) to create an intermediate, 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione, which can then be reduced. google.com This method offers a pathway to selectively synthesize derivatives with various substituents. google.com

Targeted Synthesis of 1-Benzyl-1,4,7-triazacyclononane

With the tacn macrocycle in hand, the next crucial step is the introduction of the benzyl (B1604629) group onto one of the nitrogen atoms. This requires careful control of reactivity to achieve mono-substitution.

Alkylation Strategies for N-Benzylation

Direct N-alkylation is a common strategy for functionalizing amines. In the context of 1,4,7-triazacyclononane, N-benzylation can be achieved by reacting the macrocycle with a benzyl halide, such as benzyl bromide. However, controlling the degree of substitution is a significant challenge, as the reaction can easily lead to a mixture of mono-, di-, and tri-substituted products.

To achieve selective mono-benzylation, one effective strategy involves a multi-step process that circumvents direct alkylation of the unprotected tacn. A reported method for synthesizing N,N,N-substituted tacn derivatives starts with the creation of 1,4,7-tribenzyl-1,4,7-triazonane-2,6-dione. researchgate.net Through a sequence of reduction and selective debenzylation using a palladium on carbon (Pd/C) catalyst, it is possible to generate intermediates that can be selectively functionalized. researchgate.net For instance, the synthesis of 1,4-dibenzyl-1,4,7-triazacyclononane has been documented, which can serve as a precursor to mono-benzylated compounds after a subsequent debenzylation step. google.com

Another approach involves functionalizing the tacn ring with a benzyl-containing group. For example, the synthesis of N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide has been achieved by first creating a protected orthoamide of tacn, which allows for the controlled, asymmetrical functionalization of a single nitrogen atom. nih.gov This intermediate is then reacted to introduce the benzylamide arm, followed by deprotection to yield the mono-functionalized product. nih.gov

Selective Functionalization of the Macrocyclic Nitrogen Atoms

Achieving selective functionalization is key to synthesizing asymmetrically substituted tacn derivatives like this compound. Several elegant strategies have been developed to control the reactivity of the three nitrogen atoms within the macrocycle.

One powerful technique is the "double selective synthetic approach," which allows for the easy preparation of asymmetrically N-substituted derivatives with different pendant arms. nih.gov This provides a simplified route for creating tacn ligands designed for specific applications. nih.gov Another method involves the use of a tricyclic synthon, 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane. nih.gov This intermediate allows for the efficient attachment of one functional group to the macrocyclic ring. Subsequent hydrolysis generates a formyl derivative, which can be further functionalized at a second nitrogen before a final hydrolysis step in strong acid yields the desired di-substituted product. nih.gov

The selective removal of protecting groups, such as tosyl groups, from a fully substituted tacn ring is another viable, albeit sometimes challenging, route. lookchem.com Additionally, a straightforward, one-step procedure has been reported for the selective N-functionalization of tacn with imidazole (B134444) groups, highlighting the potential for direct and controlled substitution under specific reaction conditions. researchgate.net

Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a valuable platform for the synthesis of more complex, advanced derivatives with tailored properties. These derivatives often feature additional functional groups on the remaining two nitrogen atoms, designed for applications such as metal chelation in medical imaging or catalysis. nih.govacs.org

A notable example is the synthesis of a series of tacn-based chelators where one nitrogen atom is functionalized with an N-benzylacetamide arm, acting as a surrogate for a larger biomolecule. acs.org The other two nitrogen atoms are then further modified with groups like carboxylic acids or esters. The synthesis of these derivatives involves the initial preparation of the mono-N-benzylacetamide tacn, followed by alkylation of the remaining secondary amines with reagents like methyl bromoacetate (B1195939) or ethyl bromoacetate in the presence of a base such as potassium carbonate. acs.org This yields di-ester derivatives, which can then be selectively hydrolyzed to produce mixed acid-ester or di-acid derivatives. acs.org

Another reported synthesis involves preparing 1,4-dibenzyl-1,4,7-triazacyclononane, which is then used as a starting material. google.com This compound can be reacted with reagents like 2-bromo-1-tert-butyl 5-methyl glutarate to add a functional arm, demonstrating the utility of having a benzyl group as a stable protecting or directing group during the synthesis of more elaborate structures. google.com These multi-step synthetic sequences showcase the versatility of the benzylated tacn core in constructing sophisticated, multifunctional molecules.

Synthetic Route Summary

The following table provides a high-level overview of selected synthetic methodologies discussed in this article.

| Target Compound/Intermediate | Starting Materials | Key Reagents & Conditions | Yield | Reference |

| 1,4,7-Tritosyl-1,4,7-triazacyclononane | N,N′,N″-Tritosyldiethylenetriamine disodium salt, Ethylene glycol ditosylate | DMF (solvent) | 71% | lookchem.com |

| 1,4,7-Triazacyclononane (tacn) | 1,4,7-Tritosyl-1,4,7-triazacyclononane | Concentrated H₂SO₄, 100°C | - | core.ac.uk |

| 1,4-Dimethyl-7-tosyl-1,4,7-triazacyclononane | 1-Tosyl-1,4,7-triazacyclononane | Formaldehyde, Formic acid, Reflux | 82% | lookchem.com |

| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | TACN-orthoamide, N-benzyl-2-chloroacetamide | 1. Dichloromethane; 2. Tetrahydrofuran; 3. NaOH, H₂O, 90°C | 50% (overall) | nih.gov |

| TACN-benzylamide Diethyl Ester | N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Ethyl bromoacetate, K₂CO₃, Acetonitrile (B52724) | 54% | acs.org |

| 1,4-Dibenzyl-1,4,7-triazacyclononane | 1,4-Dibenzyl-1,4,7-triazacyclononane-2,6-dione | LiAlH₄, THF, Reflux | 87% | google.com |

Incorporation of Pendant Arms

The introduction of pendant arms onto the this compound scaffold is a key strategy to modulate the properties of the resulting chelator. These arms can contain various functional groups that can participate in metal coordination, alter the solubility and pharmacokinetic properties of the complex, or serve as a point of attachment for biomolecules.

Carboxylate Functionalization (e.g., acetate (B1210297), dicarboxylic acid)

Carboxylate pendant arms are among the most common modifications of the Bn-TACN framework. The introduction of acetate or dicarboxylic acid groups enhances the denticity of the ligand, leading to the formation of highly stable metal complexes.

A key intermediate in the synthesis of many functionalized TACN-based ligands is 1,4,7-triazacyclononane-1,4-diacetate. The synthesis of a related benzyl derivative, dichloro-(1-benzyl-4-acetato-1,4,7-triazacyclononane)iron(III), has been reported, highlighting the accessibility of mono-acetate functionalized Bn-TACN. researchgate.net The synthesis of 1,4,7-triazacyclononane derivatives with one or two acetate arms is a well-established procedure. For instance, the reaction of 1,4,7-triazacyclononane with chloroacetic acid can yield derivatives like 1,4,7-triazacyclononane-1,4-diacetic acid (NO2A), which can then be further functionalized. nih.gov

The synthesis of 5-tert-butyl 2-(4,7-dibenzyl-1,4,7-triaza-1-yl)glutaric acid has been achieved by reacting 1,4-dibenzyl-1,4,7-triazacyclononane with 2-bromo-1-tert-butyl ester 5-methyl pentanedioate (B1230348) in acetonitrile with DIPEA, resulting in a 78.6% yield. google.com This demonstrates the feasibility of introducing dicarboxylic acid functionalities.

| Starting Material | Reagent | Product | Yield | Reference |

| 1,4-dibenzyl-1,4,7-triazacyclononane | 2-bromo-1-tert-butyl ester 5-methyl pentanedioate | 5-tert-butyl 2-(4,7-dibenzyl-1,4,7-triaza-1-yl)glutaric acid | 78.6% | google.com |

Phosphinate and Phosphonic Acid Derivatization

Phosphinate and phosphonic acid pendant arms offer alternative coordination sites to carboxylates and can influence the properties of the resulting metal complexes. The synthesis of 1,4,7-triazacyclononane-based ligands with methylphosphinate side chains has been explored. While specific examples starting from this compound are not detailed in the provided search results, the general methodologies can be inferred. A patent describes the synthesis of 1,4,7-triazacyclononane derivatives where substituents can include phosphonate (B1237965) derivatives, indicating the chemical feasibility of such modifications. google.com

Amide, Ester, Alcohol, and Ketone Pendent Group Introduction

The introduction of amide, ester, alcohol, and ketone functionalities onto the TACN backbone allows for fine-tuning of the chelator's properties. These groups can influence the ligand's charge, hydrophilicity, and reactivity.

The synthesis of N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide, a TACN derivative with a benzylamide arm, has been reported. nih.govacs.org This was achieved by reacting the orthoamide of TACN with N-benzyl-2-bromoacetamide. nih.gov Further functionalization of this derivative with chloroacetic acid yielded the corresponding diacetic acid derivative. nih.gov

Ester-functionalized derivatives have also been synthesized. For example, the reaction of a TACN-benzylamide with ethyl bromoacetate can lead to the formation of the corresponding ester derivative. acs.org Hydrolysis of one of the ester arms on a diester-functionalized TACN derivative has been used to synthesize a mixed acid-ester chelator. nih.govacs.org

The introduction of alcohol and ketone pendant arms has also been investigated. For instance, N-Benzyl-2-(4,7-bis(2-hydroxypropyl)-1,4,7-triazonan-1-yl)acetamide was synthesized by reacting N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide with propylene (B89431) oxide. nih.gov Similarly, the ketone derivative N-Benzyl-2-(4,7-bis(2-oxopropyl)-1,4,7-triazonan-1-yl)acetamide was obtained by reacting the same starting material with 2-chloroacetone. nih.gov

| Starting Material | Reagent | Product | Reference |

| Orthoamide of TACN | N-benzyl-2-bromoacetamide | N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | nih.gov |

| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Chloroacetic acid | N-Benzyl-2-(4,7-dicarboxymethyl-1,4,7-triazonan-1-yl)acetamide | nih.gov |

| TACN-benzylamide diester | NaOH in 50% methanol (B129727)/water | TACN-benzylamide monoacid monoester | nih.govacs.org |

| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | Propylene oxide | N-Benzyl-2-(4,7-bis(2-hydroxypropyl)-1,4,7-triazonan-1-yl)acetamide | nih.gov |

| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | 2-chloroacetone | N-Benzyl-2-(4,7-bis(2-oxopropyl)-1,4,7-triazonan-1-yl)acetamide | nih.gov |

Vinylbenzyl and Other Alkenyl Functionalizations

The incorporation of vinylbenzyl or other alkenyl groups introduces a polymerizable moiety into the chelator structure. This allows for the synthesis of polymeric materials with metal-chelating capabilities.

The synthesis of N-(4-vinylbenzyl)-1,4,7-triazacyclononane (vinylTACN) has been reported, which serves as a monomer for the preparation of poly(N-4-vinylbenzyl-1,4,7-triazacyclononane). mdpi.com This monomer was synthesized by reacting 1,4,7-triazacyclononane with vinylbenzyl chloride in the presence of LiOH·H₂O in ethanol. mdpi.com Although this example does not start with a benzyl-protected TACN, it demonstrates a viable route for introducing a vinylbenzyl group onto the TACN scaffold.

| Reactants | Product | Reference |

| 1,4,7-triazacyclononane, vinylbenzyl chloride, LiOH·H₂O | N-(4-vinylbenzyl)-1,4,7-triazacyclononane | mdpi.com |

Hydroxypyridinonate Conjugation

Hydroxypyridinonate (HOPO) units are powerful chelating agents for a variety of metal ions. Their conjugation to the this compound framework can lead to bifunctional chelators with enhanced stability and specific targeting capabilities.

A practical route for the preparation of 1,4,7-triazacyclononanyl diacetates with a hydroxypyridinonate pendant arm has been developed. researchgate.net This synthetic strategy involves the coupling of a di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl)diacetate intermediate with a functionalized hydroxypyridinonate arm. researchgate.net The synthesis of dichloro-(1-benzyl-4-acetato-1,4,7-triazacyclononane)iron(III) is also mentioned in the context of this work, suggesting that Bn-TACN derivatives are suitable platforms for HOPO conjugation. researchgate.net

Bifunctional Chelator Design and Synthesis

Bifunctional chelators are molecules that contain a strong metal-chelating unit and a reactive functional group that can be covalently attached to a biomolecule, such as a peptide or antibody. The this compound scaffold is an excellent platform for the design of such chelators, which are of great interest for applications in nuclear medicine for both imaging and therapy. google.commdpi.com

The synthesis of bifunctional chelators often involves the introduction of a pendant arm bearing a reactive group, such as an isothiocyanate, for conjugation to biomolecules. nih.gov For example, TACN-based chelators have been functionalized with an N-benzylacetamide arm to act as a surrogate for a targeting vector. nih.gov These chelators can then be further modified with other pendant arms, such as carboxylates or esters, to modulate their properties. nih.gov

The development of bifunctional chelators based on TACN is a mature field, with a plethora of systems developed with varying stabilities and radiolabeling conditions. mdpi.com The goal is to create chelators that can be rapidly and efficiently labeled with radionuclides under mild conditions. mdpi.com

Multi-macrocyclic Systems Featuring this compound Moieties

The synthesis of multi-macrocyclic systems, wherein two or more macrocyclic units are linked together, represents a significant area of research in supramolecular and coordination chemistry. These complex architectures are of interest for their ability to form polynuclear metal complexes, which can exhibit unique catalytic, magnetic, and host-guest properties. The use of this compound as a building block for such systems is a specialized field, with methodologies often involving the strategic protection and deprotection of the macrocycle's nitrogen atoms to control the linking process.

One approach to constructing multi-macrocyclic systems involves the derivatization of a pre-formed this compound skeleton. A notable example is the synthesis of 1,4-dibenzyl-1,4,7-triazacyclononane, which can serve as a precursor to linked structures. The synthetic pathway to this key intermediate is outlined below.

The initial step involves the preparation of 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione from N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine. Subsequent partial debenzylation under catalytic hydrogenation conditions selectively removes one benzyl group to yield 1,4-dibenzyl-1,4,7-triazacyclononane-2,6-dione. This intermediate is then reduced to afford 1,4-dibenzyl-1,4,7-triazacyclononane.

While the primary product of this reduction is the monomeric dibenzylated macrocycle, mass spectrometric analysis has provided evidence for the formation of a dimeric species. The observation of a high mass ion corresponding to [2M+H]⁺, where M is the mass of 1,4-dibenzyl-1,4,7-triazacyclononane, suggests the presence of a bis(1,4-dibenzyl-1,4,7-triazacyclononane) system. google.com This indicates that under certain conditions, coupling of the macrocyclic units can occur, leading to the formation of a multi-macrocyclic architecture.

The following tables detail the synthetic steps and key intermediates in the preparation of a precursor to these multi-macrocyclic systems.

Table 1: Synthesis of 1,4-Dibenzyl-1,4,7-triazacyclononane-2,6-dione

| Step | Reactant(s) | Reagents and Conditions | Product | Yield |

| 1 | 1,4,7-Tribenzyl-1,4,7-triazacyclononane-2,6-dione | 10% Pd/C, Methanol, 50°C, overnight | 1,4-Dibenzyl-1,4,7-triazacyclononane-2,6-dione | Not Specified |

Table 2: Synthesis of 1,4-Dibenzyl-1,4,7-triazacyclononane

| Step | Reactant(s) | Reagents and Conditions | Product | Yield |

| 2 | 1,4-Dibenzyl-1,4,7-triazacyclononane-2,6-dione | LiAlH₄, THF, Reflux, 20h | 1,4-Dibenzyl-1,4,7-triazacyclononane | 87% google.com |

The formation of the dimeric species from 1,4-dibenzyl-1,4,7-triazacyclononane highlights the potential of this N-benzylated macrocycle as a synthon for more complex multi-macrocyclic systems. Further research is required to elucidate the precise conditions that favor the intentional and controlled synthesis of these dimeric and potentially higher-order structures. The strategic use of the remaining secondary amine on the 1,4-dibenzyl-1,4,7-triazacyclononane ring provides a reactive site for linking to other macrocycles or bridging units, opening avenues for the design of novel polynuclear metal complexes and advanced materials.

Coordination Chemistry of 1 Benzyl 1,4,7 Triazacyclononane and Its Metal Complexes

General Principles of Macrocyclic Ligand Coordination

1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives, including 1-Benzyl-1,4,7-triazacyclononane, are highly effective tridentate ligands in coordination chemistry. wikipedia.orgnih.gov These macrocycles typically bind to a metal center in a facial arrangement, occupying three coordination sites on one face of an octahedron. wikipedia.org This coordination mode imparts significant kinetic inertness to the resulting metal complex, a property that is advantageous for various applications. wikipedia.orgnih.gov The substitution of a hydrogen atom on one of the nitrogen atoms with a benzyl (B1604629) group, as in this compound, can influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of its metal complexes. gla.ac.uk The inherent flexibility of the nine-membered ring allows it to accommodate a range of metal ions, leading to the formation of stable complexes. nih.gov The coordination of TACN-based ligands is a key factor in the development of complexes for biomimicry and radiopharmaceutical applications. nih.govdntb.gov.ua

Complexation with Transition Metal Ions

The reaction of 1-benzyl-4-acetato-1,4,7-triazacyclononane with a copper(II) salt yields the complex [Cu(1-benzyl-4-acetato-1,4,7-triazacyclononane)]Cl. nih.govrsc.org X-ray crystallography of this complex reveals a distorted square pyramidal coordination geometry around the Cu(II) center. nih.govrsc.org The basal plane is occupied by the three nitrogen atoms of the triazacyclononane ring and a chloride anion. The nitrogen atom bearing the benzyl group occupies the apical position. rsc.org The formation of five-membered chelate rings upon coordination contributes to this distortion. nih.govrsc.org In the solid state, these complexes can form one-dimensional chains held together by hydrogen bonds. nih.govrsc.org

Solution EPR spectra suggest that in solution, the copper(II) centers exist in isolated distorted square pyramidal environments. nih.govrsc.org The hydrolytic activity of Cu(II) complexes with 1,4,7-triazacyclononane derivatives has been studied, showing their potential to cleave phosphate (B84403) diesters. mdpi.comfigshare.com The introduction of substituents on the TACN ring can significantly influence this reactivity. mdpi.com For instance, dinuclear copper(II) complexes of TACN derivatives have been shown to accelerate the hydrolysis of certain phosphate esters. bioorganica.org.ua

Table 1: Selected Bond Distances for [Cu(1-benzyl-4-acetato-1,4,7-triazacyclononane)]Cl rsc.org

| Bond | Length (Å) |

| Cu–N(apical) | 2.273(3) |

| Cu–Cl | 2.2921(7) |

| Other Cu–N (basal) | ~2.0 |

Complexes of 1,4,7-triazacyclononane and its derivatives with iron and manganese have been investigated for their interesting magnetic properties and catalytic activity. bioorganica.org.uaresearchgate.net While specific studies focusing solely on the 1-benzyl derivative are less common, the broader class of TACN complexes provides valuable insights. For instance, manganese complexes of TACN derivatives are known to be potent catalysts for oxidation reactions, particularly with hydrogen peroxide. researchgate.net

In general, the coordination of TACN to a metal like manganese(II) can lead to various coordination geometries, including octahedral and pentagonal bipyramidal, depending on the other ligands present. semanticscholar.org The spin state of the metal ion is influenced by the ligand field strength and the coordination geometry. Iron complexes of TACN have been studied for their nuclease activity, with Fe(III)-TACN showing significant cleavage of plasmid DNA. bioorganica.org.uaresearchgate.net The mechanism is often proposed to be oxidative. researchgate.net

Nickel(II) and palladium(II) form stable complexes with 1,4,7-triazacyclononane and its derivatives. The coordination geometry around Ni(II) in complexes with related ligands is often distorted octahedral. nih.gov For example, a dinuclear nickel(II) complex with a calix nih.govarene ligand functionalized with two N,N'-dimethyl-1,4,7-triazacyclononane units exhibits a ferromagnetic interaction between the metal centers. capes.gov.br

Palladium(II) readily forms complexes with TACN-based ligands. acs.orgacs.org The complex bis(1,4,7-triazacyclononane)palladium(II) has been synthesized and structurally characterized. acs.org The electrochemical oxidation of this Pd(II) complex shows two one-electron waves corresponding to the formation of Pd(III) and Pd(IV) species. osti.gov The Pd(III) complex, [Pd( mdpi.comaneN₃)₂]³⁺, is unusually stable in aqueous solution. osti.gov The direct reaction of fluorinated benzyl amines with palladium acetate (B1210297) can lead to cyclopalladated products, highlighting the reactivity of the C-H bond in the benzyl group. nih.gov

The fac-[M(CO)₃]⁺ core (where M = Re or Tc) is a common building block in radiopharmaceutical chemistry, and 1,4,7-triazacyclononane-based ligands are excellent chelators for this core. nih.govnih.govacs.org The three nitrogen atoms of the TACN ring coordinate to the metal in a facial manner, satisfying three of the metal's coordination sites. nih.gov The remaining sites are occupied by the three carbonyl ligands.

Derivatives of TACN, including those with benzyl groups, have been investigated for their ability to form stable complexes with the rhenium and technetium tricarbonyl cores. nih.govacs.org For instance, N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide has been synthesized and complexed with the [Re(CO)₃]⁺ core. nih.gov The resulting complexes are stable and their properties can be tuned by modifying the pendant arms on the TACN backbone. nih.govnih.gov These complexes are of interest for developing theranostic radiopharmaceuticals, taking advantage of the similar chemistry of rhenium and technetium. nih.govnih.gov The photophysical properties of rhenium(I) tricarbonyl complexes are also of significant interest. rsc.orgmdpi.comnih.govrsc.org

Table 2: Spectroscopic Data for a Rhenium Tricarbonyl Complex nih.gov

| Complex | IR (solid, cm⁻¹) |

| [Re(CO)₃(TACN-benzylamide diester)]⁺ | 2032, 1900, 1737, 1665, 1130 |

Complexation with Main Group and Group 3 Metal Ions

While the coordination chemistry of this compound is dominated by transition metals, complexation with main group and Group 3 metal ions is also possible. The parent ligand, 1,4,7-triazacyclononane, forms complexes with a variety of metal ions, including those from the main group. For example, a complex of silver(I) with 1,4,7-triazacyclononane, [AgL(X)] (where L is TACN and X is a halide or cyanide), has been synthesized.

With regard to Group 3 metals, lanthanide complexes with TACN derivatives are of interest for their potential applications in medicine and as chemical nucleases. bioorganica.org.uaresearchgate.net For instance, europium(III) and terbium(III) complexes of TACN have shown activity in cleaving diribonucleotides. bioorganica.org.ua The high stability and defined coordination geometry offered by the TACN framework make it a suitable platform for designing complexes with specific properties, even with main group and Group 3 metals.

Gallium(III) Complexes: Fluoride (B91410) Binding and Chelator Selectivity

The coordination of Gallium(III) by chelators derived from this compound (Bn-tacn) is of significant interest, particularly for applications in radiopharmaceuticals, leveraging the positron-emitting isotope Gallium-68. A key area of research is the development of chelators that can securely bind fluoride, including the radioisotope Fluorine-18.

Derivatives of Bn-tacn functionalized with pendant coordinating arms have been shown to form stable complexes with Gallium(III). For instance, the macrocyclic bis(phosphinic acid) derivative, 1-benzyl-4,7-bis(phenylphosphinic acid)-1,4,7-triazacyclononane (H₂[Bn-NODP]), has been synthesized from Bn-tacn. Current time information in Bangalore, IN. This pentadentate ligand coordinates to Ga(III) via its N₃O₂ donor set. The resulting chloro complex, [GaCl(Bn-NODP)], readily undergoes halide exchange to form the corresponding fluoro complex, [GaF(Bn-NODP)]. Current time information in Bangalore, IN. Spectroscopic and crystal structure analysis confirms a distorted octahedral geometry for the gallium center. Current time information in Bangalore, IN.

The stability of these fluoride complexes is crucial. The [Ga¹⁸F(Bn-NODP)] complex demonstrates excellent stability over several hours in both aqueous/ethanol and phosphate-buffered saline (PBS)/ethanol solutions. researchgate.net This highlights the selectivity and efficacy of the Bn-NODP chelator for fluoride binding. Its performance is notably superior to the carboxylate analogue, 1-benzyl-4,7-dicarboxylate-1,4,7-triazacyclononane (Bn-NODA), whose gallium fluoride complex, [Ga¹⁸F(Bn-NODA)], shows instability and fluoride liberation at physiological pH. Current time information in Bangalore, IN.researchgate.net This comparison underscores the significant influence of the pendant arm donors—phosphinate versus carboxylate—on the fluoride binding affinity and stability of the resulting Ga(III) complexes.

Further studies on chelator selectivity show that replacing phosphinate donors with carboxylate groups can modulate the labeling efficiency with ⁶⁸Ga. While phosphinate-containing ligands like NOPA (1,4,7-triazacyclononane-7-acetic-1,4-bis(methylenephosphinic) acid) show high labeling efficiency at low pH, the presence of carboxylates facilitates complex formation at neutral or weakly acidic pH. wikipedia.org

| Chelator Derivative | Metal Complex | Key Finding | Reference |

| H₂[Bn-NODP] | [GaF(Bn-NODP)] | Forms stable octahedral complex; superior fluoride binding scaffold. | Current time information in Bangalore, IN.researchgate.net |

| Bn-NODA | [GaF(Bn-NODA)] | Undergoes rapid hydrolysis and fluoride liberation in PBS. | Current time information in Bangalore, IN.researchgate.net |

| NOPA | [⁶⁸Ga(NOPA)] | High labeling efficiency at low pH (0-3). | wikipedia.org |

| NOTA | [⁶⁸Ga(NOTA)] | More efficient labeling at pH > 4 compared to phosphinate ligands. | wikipedia.org |

Scandium, Yttrium, and Lanthanum Complexes: Halide Exchange Studies

A review of the current scientific literature reveals a focus on the coordination chemistry of Scandium(III), Yttrium(III), and Lanthanum(III) with the N,N',N''-trimethylated analogue of tacn (Me₃-tacn). For example, studies have described the synthesis of trihalide complexes [MCl₃(Me₃-tacn)] where M is Sc or Y, and related lanthanum complexes. researchgate.net Fluorination of [ScCl₃(BnMe₂-tacn)], a benzyl-dimethyl derivative, has also been reported. researchgate.net However, specific research detailing the synthesis, characterization, and particularly the halide exchange studies of Scandium, Yttrium, and Lanthanum complexes with the mono-substituted This compound is not extensively available in the reviewed literature.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes involving the this compound framework is essential for understanding their stability and reactivity. X-ray crystallography and spectroscopic methods provide detailed insights into their coordination geometries, isomerism, and the influence of appended functional groups.

Complexes derived from the 1,4,7-triazacyclononane macrocycle typically feature a metal center coordinated to the three nitrogen atoms of the ring in a facial arrangement. When additional pendant arms are present, these can coordinate to the remaining sites on the metal, often resulting in a distorted octahedral geometry. Current time information in Bangalore, IN.

For example, the crystal structure of [GaF(Bn-NODP)]·4H₂O reveals a distorted octahedral geometry. Current time information in Bangalore, IN. This complex exhibits isomerism, adopting a geometric isomer where the phosphinate arms are coordinated asymmetrically. Furthermore, stereoisomerism is present due to the chirality at the nitrogen centers of the tacn ring and the phosphorus atoms of the phosphinate groups. The observed form is the (N)RRS/(P)RR isomer along with its (N)SSR/(P)SS enantiomer. Current time information in Bangalore, IN. The existence of isomers is a common feature in coordination chemistry, arising from different possible arrangements of ligands around the central metal ion. nih.gov In octahedral complexes, this can lead to cis and trans isomers, depending on the relative positions of the ligands. nih.gov

The binding properties of the tacn framework can be systematically modified by functionalizing the secondary amines with pendant arms containing different donor atoms, such as amines, carboxylates, or phosphinates. rsc.org

Amino Pendant Arms: Adding aminoethyl or aminopropyl arms increases the number of donor atoms, leading to ligands that can bind a metal ion with up to six nitrogen donors in a distorted octahedral geometry. rsc.org

Carboxylate and Phosphinate Arms: The combination and number of carboxylate and phosphinate arms significantly affect labeling properties with radiometals like ⁶⁸Ga. Phosphinate-based chelators (TRAP-type) generally show improved labeling efficiency under acidic conditions compared to their carboxylate analogues (like NOTA). wikipedia.org However, even replacing one phosphinate with a carboxylate does not compromise the affinity for Ga(III), and the presence of carboxylates can facilitate complex formation at higher pH values. wikipedia.org

Amide Pendant Arms: Tacn ligands functionalized with amide-containing pendant arms can also form stable complexes. For instance, ligands derived from Bn-tacn with N-benzylacetamide arms have been used to complex rhenium and technetium tricarbonyl cores. The number of ionizable pendant arms (like acids versus esters) correlates with labeling yields, suggesting that electrostatic attraction plays a key role in complex formation. researchgate.net

Steric Bulk: Bulky substituents on the pendant arms can prevent the formation of dimeric species, which can be an issue with less sterically demanding analogues. hum-ecol.ru

| Pendant Arm Type | Influence on Coordination/Stability | Example Ligand/Complex | Reference |

| Phosphinate | Enhances fluoride binding for Ga(III); efficient labeling at low pH. | H₂[Bn-NODP] | Current time information in Bangalore, IN.researchgate.net |

| Carboxylate | Facilitates complexation at neutral/weakly acidic pH. | NOTA | wikipedia.org |

| Aminoethyl | Increases denticity, forming distorted octahedral complexes. | L2, L4 (aminoethyl derivatives of tacn) | rsc.org |

| Amide | Ionizable arms improve labeling yields with metal carbonyl cores. | TACN-benzylamide | researchgate.net |

| Isopropyl | Steric hindrance prevents dimerization. | N,N′,N″-tris[(2R)-2-hydroxy-3-methylbutyl]-1,4,7-triazacyclononane | hum-ecol.ru |

In the crystal lattice of tacn-based metal complexes, hydrogen bonding is a prevalent interaction. For instance, metal fluoride complexes often form extended hydrogen-bonding networks with lattice water or methanol (B129727) molecules through F···H-O interactions. researchgate.net Similarly, the crystal structure of 1,4,7-triazacyclononane hemihydrate shows six N-H···O hydrogen bonds between the macrocycle's nitrogen atoms and a water molecule. sigmaaldrich.com

Spectroscopic and Analytical Characterization Techniques for 1 Benzyl 1,4,7 Triazacyclononane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 1-Benzyl-1,4,7-triazacyclononane in solution.

¹H NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within the molecule, allowing for structural confirmation and the assessment of sample purity. The ¹H NMR spectrum of a related compound, 1,4-Dibenzyl-1,4,7-triazacyclononane, shows distinct signals corresponding to the different types of protons present. For instance, the aromatic protons of the benzyl (B1604629) groups typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂-Ph) often present as a singlet or a set of doublets, while the methylene (B1212753) protons of the triazacyclononane ring produce a complex series of multiplets due to their various chemical environments and spin-spin coupling interactions.

The integration of these signals provides a quantitative measure of the relative number of protons in each environment, which is crucial for verifying the compound's structure. Furthermore, the absence of unexpected signals is a strong indicator of the compound's purity.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For a similar compound, 1-Benzyl-4-phenyl-1H-1,2,3-triazole, the spectrum shows characteristic peaks for the aromatic carbons of the benzyl and phenyl groups, as well as the carbon atoms of the triazole ring and the benzylic carbon. rsc.org This technique is invaluable for confirming the connectivity of the carbon skeleton and ensuring the correct isomeric form of the compound has been synthesized.

| ¹³C NMR Data for a Related Triazole Compound | |

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic/Triazole | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5 |

| Benzylic (CH₂) | 54.1 |

| Table based on data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole. rsc.org |

Heteronuclear NMR (e.g., ¹⁹F, ³¹P, ⁴⁵Sc, ⁷¹Ga) for Metal Complex Characterization

When this compound acts as a ligand to form metal complexes, heteronuclear NMR becomes a powerful tool for probing the coordination environment around the metal center. The choice of nucleus to observe depends on the specific metal and any other heteroatoms present in the complex. For example, in complexes containing fluorine or phosphorus-based co-ligands, ¹⁹F and ³¹P NMR, respectively, can provide information on the number of such ligands, their geometry, and the nature of their bonding to the metal.

For complexes involving metals like scandium (⁴⁵Sc) or gallium (⁷¹Ga), direct observation of the metal nucleus by NMR can yield insights into the symmetry of the coordination sphere and the dynamics of the complex in solution. The chemical shifts and coupling constants observed in these spectra are highly sensitive to changes in the electronic environment of the metal ion upon complexation.

X-ray Diffraction (XRD) and Single Crystal X-ray Structure Analysis

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com For instance, the crystal structure of a related compound, 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane, revealed a 'twist-chair-chair' conformation for the triazacyclononane ring. researchgate.net Similarly, the structure of 1,4,7-triazacyclononane (B1209588) hemihydrate was determined to be in the high-symmetry trigonal space group P-3c1. uq.edu.au

This method is crucial for unambiguously establishing the coordination geometry of metal complexes, showing how the this compound ligand wraps around the metal ion. It can also reveal details about intermolecular interactions, such as hydrogen bonding, within the crystal packing. mdpi.commdpi.com

| Crystallographic Data for a Related Triazacyclononane Derivative | |

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3c1 |

| Table based on data for 1,4,7-triazacyclononane hemihydrate. uq.edu.au |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. researchgate.net

For example, in the characterization of a related compound, 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole, HRMS was used to confirm its molecular formula. rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ was 278.1562, and the experimentally found mass was 278.1567, providing strong evidence for the proposed structure. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also invaluable for confirming the successful formation of metal complexes by identifying the correct mass of the complex ion. nih.govgenscript.com

| HRMS Data for a Related Triazole Compound | |

| Ion | Calculated m/z |

| [C₁₈H₂₀N₃ + H]⁺ | 278.1562 |

| Table based on data for 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole. rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and high molecular weight compounds, including metal complexes of macrocyclic ligands like this compound. unt.edu This method involves the formation of gaseous ions from a liquid solution, allowing for the determination of the mass-to-charge ratio (m/z) of intact molecular or quasi-molecular ions with minimal fragmentation.

In the context of this compound complexes, ESI-MS is instrumental in confirming the successful synthesis and coordination of the metal ion. For instance, high-resolution mass spectrometry (HRMS) has been employed to characterize various rhenium and technetium tricarbonyl complexes of functionalized 1,4,7-triazacyclononane (TACN) chelators. unt.eduacs.org One such derivative, N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide, serves as a close analogue to this compound, demonstrating how ESI-MS can verify the molecular formula of these complex structures. unt.edu

The data obtained from ESI-MS, particularly from high-resolution instruments like the LTQ Orbitrap XL, provides precise mass measurements that allow for the confirmation of the elemental composition of the synthesized complexes. unt.edu This is crucial for verifying the stoichiometry of the ligand-to-metal coordination.

| Compound/Complex | Calculated m/z | Found m/z | Reference |

| [C₁₅H₂₄N₄O + H]⁺ (N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide) | 277.2023 | 277.2000 | unt.edu |

| [C₁₉H₂₈N₄O₅ + H]⁺ | 393.2133 | 393.2093 | unt.edu |

| [C₁₈H₂₄N₄O₄¹⁸⁵Re]⁺ | 545.1322 | 545.1309 | acs.org |

| [C₂₄H₃₂N₄O₈¹⁸⁵Re]⁺ | 689.1744 | 689.1690 | acs.org |

This table presents representative ESI-MS data for N-benzylacetamide derivatives of 1,4,7-triazacyclononane and their rhenium complexes, illustrating the accuracy of the technique in confirming molecular composition.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another powerful soft ionization technique used for the analysis of large, non-volatile, and thermally fragile molecules, including organometallic and coordination complexes. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser radiation. A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

For related macrocyclic systems, MALDI-TOF has proven effective. For example, it has been used to confirm the structure of copper-free catenanes derived from phenanthroline-containing macrocycles. The ability of MALDI-TOF to provide clear mass spectra for large, complex structures underscores its potential for the analysis of this compound and its derivatives.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of molecules. It provides information about electronic transitions between different energy levels within a molecule upon absorption of UV or visible light. For transition metal complexes of this compound, UV-Vis spectroscopy is invaluable for characterizing complex formation and investigating the d-d electronic transitions of the metal center, as well as charge-transfer bands.

The UV-Vis spectra of transition metal complexes with triazacyclononane-type ligands are often characterized by absorptions corresponding to spin-allowed d-d transitions. The energies of these transitions are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT) and Ligand Field DFT (LF-DFT), have been used to predict and interpret the UV-Vis spectra of bis(1,4,7-triazacyclononane) complexes of first-row transition metals. rsc.orgbg.ac.rs These studies help in assigning the observed spectral bands to specific electronic transitions.

For example, in a computational study of [M(tacn)₂]ⁿ⁺ complexes, the calculated spectra generally reproduce the experimental spectra well, although some discrepancies can occur, highlighting the complexity of accurately modeling these systems. rsc.org The spectra are typically dominated by bands corresponding to d-d transitions, which provide information about the ligand field splitting.

The introduction of a benzyl group on the triazacyclononane ring can influence the electronic spectrum. The aromatic chromophore of the benzyl group will exhibit its own π-π* transitions, typically at higher energies (in the UV region). researchgate.net Furthermore, the electronic properties of the benzyl substituent can modulate the ligand field strength and the energies of the d-d and charge-transfer transitions of the metal complex. The formation of a complex between this compound and a metal ion is often accompanied by noticeable changes in the UV-Vis spectrum, such as shifts in the absorption maxima (λmax) or the appearance of new bands, which can be used to monitor the complexation reaction.

| Complex Type | Predicted/Observed Transitions | Spectroscopic Feature | Reference |

| [M(tacn)₂]ⁿ⁺ (M = first-row transition metal) | d-d transitions | Bands in the visible region | rsc.orgbg.ac.rs |

| Benzyl-containing organic molecules | π-π* transitions | Absorptions in the UV region | researchgate.net |

This table summarizes the types of electronic transitions expected in the UV-Vis spectra of triazacyclononane complexes and the benzyl chromophore.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule and for probing the coordination of a ligand to a metal center. The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. The frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound and its complexes, IR spectroscopy provides a wealth of structural information. The spectrum of the free ligand will show characteristic bands for the C-H stretching of the alkyl and aromatic parts of the benzyl group, as well as N-H and C-N stretching vibrations of the triazacyclononane ring. vscht.cz Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. vscht.cz

Upon coordination to a metal ion, significant changes in the IR spectrum can be observed. The stretching frequencies of the N-H and C-N bonds of the triazacyclononane ring are often shifted, providing direct evidence of metal-nitrogen bond formation. These shifts arise from the alteration of bond strengths and electron distribution upon coordination.

In studies of rhenium tricarbonyl complexes with functionalized TACN ligands, including an N-benzylacetamide derivative, IR spectroscopy was used to identify key functional groups. acs.org For instance, the presence of strong carbonyl (C=O) stretching bands from the tricarbonyl core (typically around 1900-2030 cm⁻¹) and from the amide group in the ligand (around 1660 cm⁻¹) are readily identified. acs.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Comments | Reference |

| N-H stretch | 3300-3500 | Present in the un- and di-substituted TACN ring. | vscht.cz |

| Aromatic C-H stretch | 3000-3100 | From the benzyl group. | vscht.cz |

| Aliphatic C-H stretch | 2850-3000 | From the benzyl CH₂ and TACN ring. | vscht.cz |

| C=O stretch (metal carbonyl) | 1900-2035 | Characteristic of [M(CO)₃]⁺ core. | acs.org |

| C=O stretch (amide) | ~1660 | Present in amide-functionalized ligands. | acs.org |

| C-N stretch | 1000-1250 | Shift upon metal coordination. |

This table outlines characteristic IR absorption frequencies for functional groups present in this compound and its metal complexes.

Electrochemical Analysis

Cyclic Voltammetry and Related Techniques

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. unt.edu It provides information on the reduction and oxidation potentials of a molecule and can reveal the stability and kinetics of the electron transfer processes. For metal complexes of this compound, CV is employed to probe the metal-centered redox events (e.g., M²⁺/M³⁺ or M²⁺/M⁺ couples).

In a typical CV experiment, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to the oxidation and reduction of the electroactive species. The peak potentials can be used to determine the formal reduction potential (E°'), which is a measure of the thermodynamic ease of the redox process.

While specific cyclic voltammetry data for this compound complexes are not extensively reported, studies on related systems provide valuable insights. For instance, the redox potentials of bis(1,4,7-triazacyclononane)nickel(II/III) have been well-characterized. researchgate.net The introduction of a benzyl group is expected to influence the redox potential of the metal center through its electronic effects. The electron-donating or -withdrawing nature of the substituent can stabilize or destabilize different oxidation states of the metal, thereby shifting the redox potential. The study of intermolecular interactions between benzyl viologen and macrocyclic molecules using cyclic voltammetry also demonstrates the utility of this technique in probing complex systems. yu.edu.jo

| Complex Type | Redox Couple | Expected Behavior |

| [Ni(tacn)₂]²⁺/³⁺ | Ni(II)/Ni(III) | Reversible or quasi-reversible redox wave. |

| [Cu(L)]ⁿ⁺ (L = N-substituted TACN) | Cu(I)/Cu(II) | Redox potential is sensitive to ligand structure and coordination geometry. |

| [Fe(tacn)₂]²⁺/³⁺ | Fe(II)/Fe(III) | Well-defined redox couple. |

This table summarizes the expected electrochemical behavior for some representative triazacyclononane complexes based on literature data for related systems.

Solution-Based Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies

Solution-based magnetic susceptibility and Electron Paramagnetic Resonance (EPR) spectroscopy are indispensable tools for investigating the electronic structure and magnetic properties of paramagnetic metal complexes derived from 1,4,7-triazacyclononane (TACN) ligands, including derivatives like this compound. These techniques are particularly crucial for identifying and characterizing transient or stable species with unpaired electrons, such as those involving Ni(I) and Ni(III) oxidation states, which are proposed as key intermediates in catalytic cycles. illinois.edu

In studies involving nickel complexes supported by bulky TACN ligands like 1,4,7-triisopropyl-1,4,7-triazacyclononane (a structural analogue to the benzyl derivative), EPR spectroscopy has been fundamental. It has provided unambiguous evidence for the involvement of both Ni(I) and Ni(III) organometallic species in the elementary steps of cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination. illinois.educhemrxiv.org

For instance, the oxidation of a (iPr3TACN)Ni(II) dimethyl complex with a one-electron oxidant was shown to generate a Ni(III) species. The resulting EPR spectrum, recorded in a frozen glass at 77 K, exhibited rhombic features that could be simulated to extract precise g-values (e.g., gₓ = 2.378, gᵧ = 2.269, g₂ = 2.010) and hyperfine coupling constants. illinois.edu Similarly, a five-coordinate Ni(I) complex, [(iPr3TACN)Ni(h2-MeCN)]+, was characterized by EPR, confirming its electronic ground state and geometry. illinois.edu The EPR spectrum for a proposed six-coordinate Ni(III) complex, [(iPr3TACN)Ni(III)(Me)(I)(MeCN)]+, was simulated using g-values of 2.398, 2.274, and 2.001, along with superhyperfine coupling to two nitrogen atoms. illinois.edu

These detailed EPR studies allow for the direct observation of paramagnetic intermediates, providing insights into reaction mechanisms that are not accessible through other techniques. The g-values and hyperfine couplings offer a window into the distribution of the unpaired electron's spin density across the metal center and the coordinating ligands. illinois.edu

| Complex Type | Method | Key Findings | g-Values | Ref. |

| Ni(III) Complex | EPR Spectroscopy | Characterization of a Ni(III) species formed via oxidation. | gₓ = 2.378, gᵧ = 2.269, g₂ = 2.010 | illinois.edu |

| Ni(I) Complex | EPR Spectroscopy | Identification and stabilization of a Ni(I) species in solution. | Not specified | illinois.edu |

| Ni(III) Iodo Complex | EPR Spectroscopy | Characterization of a six-coordinate Ni(III) species after oxidative addition. | gₓ = 2.398, gᵧ = 2.274, g₂ = 2.001 | illinois.edu |

Other Characterization Methods (e.g., Microanalysis)

Beyond spectroscopic methods, classical analytical techniques such as elemental microanalysis are fundamental for confirming the bulk purity and empirical formula of newly synthesized this compound and its metal complexes. This combustion analysis provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values for the proposed chemical formula.

This method was employed to verify the composition of various functionalized TACN-based chelators and their subsequent metal complexes. For example, rhenium complexes of TACN chelators featuring a N-benzylacetamide arm—a surrogate for a larger bioconjugate—were characterized by elemental analysis alongside high-resolution mass spectrometry (HRMS) and NMR. nih.gov The close agreement between the experimentally found and theoretically calculated elemental compositions provides essential validation of a compound's structure and purity. nih.govacs.org

Below is a table illustrating the type of data obtained from elemental analysis for related TACN-rhenium complexes.

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Ref. |

| [Re(CO)₃(TACN-benzylamide-diacid)] | C₂₂H₂₈N₄O₈Re | C, H, N | Specific values not provided in abstract | Specific values not provided in abstract | nih.gov |

| [Re(CO)₃(TACN-benzylamide-monoacid-monoester)] | C₂₃H₃₀N₄O₈Re | C, H, N | Specific values not provided in abstract | Specific values not provided in abstract | acs.org |

| [Re(CO)₃(TACN-benzylamide)] | C₁₈H₂₄N₄O₄Re | C, H, N | Specific values not provided in abstract | Specific values not provided in abstract | nih.gov |

Note: The referenced articles confirm that elemental analysis was performed, but the specific numerical data (Calculated/Found percentages) were not detailed in the accessible abstract sections.

Computational and Theoretical Investigations of 1 Benzyl 1,4,7 Triazacyclononane and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and energetics of 1-Benzyl-1,4,7-triazacyclononane and its metal complexes. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-31G+(d,p), are employed to perform full geometry optimizations in the gas phase. windows.netnih.gov These calculations yield optimized molecular structures, providing theoretical values for bond lengths and angles that can be compared with experimental data, often showing good agreement. windows.net

The electronic properties of the molecule are further explored through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov For molecules like this compound, DFT calculations can predict the energies of these orbitals and thus provide insights into the molecule's reactivity and the nature of its electronic transitions. nih.govirjweb.comresearchgate.net

The following tables represent typical data that can be obtained from DFT calculations for a molecule like this compound.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar organic molecules.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (ring) | 1.47 | C-N-C (ring) | 112.5 |

| C-C (ring) | 1.53 | N-C-C (ring) | 110.0 |

| N-C (benzyl) | 1.46 | C-N-CH₂ (benzyl) | 115.0 |

| C-C (benzyl) | 1.39 | N-CH₂-C (benzyl) | 113.0 |

Table 2: Representative DFT-Calculated Electronic Properties for this compound (Note: These are illustrative values based on typical DFT calculations for similar organic molecules.)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and dynamic behavior of this compound and its metal complexes. MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. stanford.edu This is particularly useful for a flexible molecule like this compound, which can adopt various low-energy structures.

MD simulations build upon MM by integrating Newton's equations of motion, providing a trajectory of the molecule's atoms over time. nih.gov This allows for the study of dynamic processes such as conformational changes and ligand-receptor interactions. nih.govmdpi.com For the metal complexes of this compound, MD simulations can reveal how the ligand wraps around the metal center and how the complex interacts with its environment, such as solvent molecules. physchemres.org The stability of these complexes can be assessed by monitoring parameters like the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. The calculation of the energy barrier associated with a transition state provides a quantitative measure of the reaction's feasibility. irjweb.com

For instance, in reactions involving the functionalization of the triazacyclononane ring or in the catalytic processes where its metal complexes are involved, DFT calculations can be used to model the reaction pathway. This involves locating the geometry of the transition state and calculating its energy relative to the reactants and products. Such calculations can help in understanding the stereoselectivity of a reaction and in designing more efficient synthetic routes or catalysts. irjweb.com

Conformational Analysis and Ligand Flexibility Studies

The biological activity and coordination chemistry of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. Molecular mechanics calculations are often the first step in this process, allowing for a broad search of the conformational space to identify low-energy structures. wavefun.comnih.gov

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational methods are increasingly used to predict and interpret the spectroscopic properties of molecules, including this compound. The simulation of NMR spectra, for example, can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed molecular structure. nih.gov For instance, experimental ¹H and ¹³C NMR data for the related compound N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide has been reported, providing a basis for comparison with simulated spectra. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis absorption spectrum of a molecule. researchgate.netmdpi.com By calculating the energies of electronic excitations from the ground state to various excited states, a theoretical spectrum can be generated. nih.gov This can help in understanding the nature of the electronic transitions observed experimentally and how they are influenced by the molecular structure and the coordination to a metal ion. windows.net

Research Applications of 1 Benzyl 1,4,7 Triazacyclononane Complexes

Catalysis and Redox Processes

Complexes of 1-Benzyl-1,4,7-triazacyclononane and its derivatives are effective catalysts in a range of redox reactions. The metal center, stabilized by the TACN ligand, can often cycle through multiple oxidation states, facilitating electron transfer processes that are central to catalysis.

Oxidative Polymerization Reactions

A notable application of Bn-TACN derivatives is in the field of polymer chemistry. A solid-phase catalyst, created by grafting a poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) copper(I) complex onto polystyrene particles, has been successfully used for the oxidative polymerization of 2,6-dimethylphenol (B121312) (DMP). nih.govchemrxiv.org This process yields poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. nih.govchemrxiv.org

The reaction is typically carried out in an aqueous biphasic system (e.g., water/toluene). nih.govchemrxiv.org The solid-supported catalyst demonstrates the practical advantages of heterogeneous catalysis, including ease of separation from the product and the potential for recycling and reuse. chemrxiv.org The mechanism is based on the oxidation of catechol derivatives, which can lose electrons to form semiquinone radicals that subsequently undergo cross-coupling to form polymers. researchgate.net

Catalytic Reduction of Organic Substrates (e.g., α,β-epoxy ketones)

While metal complexes of TACN and its derivatives are known to catalyze various reduction reactions, their specific application in the catalytic reduction of α,β-epoxy ketones is not extensively documented in the surveyed literature. Research on the hydrogenation of α,β-epoxy ketones often involves other catalytic systems, such as NADH coenzyme models like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). organic-chemistry.orgnih.govrsc.org

However, the broader catalytic utility of related TACN complexes in reduction reactions is well-established. Ruthenium complexes bearing tridentate nitrogen-based ligands, for instance, show excellent activity and selectivity in the hydrogenation of ketones and aldehydes. dergi-fytronix.com Similarly, Ru(II) complexes with benzimidazole (B57391) derivatives, some of which are N-benzylated, are effective catalysts for the transfer hydrogenation of ketones. nih.gov This suggests the potential for TACN-based systems to be adapted for various substrate reductions, even if the specific reduction of α,β-epoxy ketones remains a less explored area.

Role of Metal-1-Benzyl-1,4,7-triazacyclononane Complexes in Reaction Mechanisms

The TACN framework, including its N-substituted derivatives like Bn-TACN, is instrumental in stabilizing reactive metal centers and allowing for detailed mechanistic studies of catalytic cycles. The facial coordination of the ligand enforces a specific geometry that influences the reactivity of the metal ion.

Nickel complexes supported by bulky TACN ligands (e.g., 1,4,7-triisopropyl-1,4,7-triazacyclononane) have been pivotal in elucidating the mechanisms of alkyl-alkyl cross-coupling reactions. These studies provide unambiguous evidence for the involvement of paramagnetic Ni(I) and Ni(III) species as key intermediates. nih.gov The catalytic cycle involves well-defined steps of oxidative addition, transmetalation, and reductive elimination, with the TACN ligand stabilizing the uncommon organometallic nickel species involved. nih.gov

Furthermore, research into iron and ruthenium complexes with N-monofunctionalised TACN derivatives helps to understand how pendant groups, such as benzyl (B1604629), affect the electronic environment and reactivity of the metal center. mdpi.com The TACN ligand itself is known to be a potent iron chelator, and its interaction with iron-sulfur clusters in biological systems, such as mitochondrial complex II, has been studied to understand its molecular mechanisms of action. nih.gov

Molecular Imaging Probe Development (Pre-clinical Ligand Design)

The ability of the TACN scaffold to form highly stable complexes with a variety of metal ions makes it an exceptional platform for the design of radiopharmaceuticals for molecular imaging and therapy. The benzyl group can be part of the core chelator structure or a modifiable component for attaching targeting vectors.

Chelator Design for Radiometals (e.g., 68Ga, 18F, 99mTc, 186Re)

The TACN macrocycle is a cornerstone for creating bifunctional chelators, which bind a radiometal and are conjugated to a biological targeting molecule. Derivatives of TACN are of significant interest for chelating important diagnostic and therapeutic radiometals.

99mTc and 186Re: Technetium-99m (99mTc) is a leading diagnostic radionuclide for Single-Photon Emission Computed Tomography (SPECT), while Rhenium-186 (B1221839) (186Re) is a therapeutic β- emitter. organic-chemistry.orgtcichemicals.com TACN-based chelators, including those with a N-benzylacetamide arm serving as a surrogate for a targeting vector, are used to complex the [M(CO)₃]⁺ core (where M = 99mTc or 186Re). organic-chemistry.org Studies show that pendant arms on the TACN ring, such as acids or esters, are crucial for efficient and stable radiolabeling, likely through electrostatic interactions with the metal core. organic-chemistry.orgtcichemicals.com

68Ga: Gallium-68 (68Ga) is a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging. nih.gov TACN-based chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are highly effective for complexing Ga³⁺. nih.gov The rigid TACN backbone leads to the formation of highly stable [⁶⁸Ga]Ga-NOTA complexes. For example, [⁶⁸Ga]Ga-NOTA-UBI₂₉₋₄₁ has been evaluated as a PET tracer for differentiating bacterial infection from sterile inflammation.

18F via AlF Method: While not a radiometal itself, the positron-emitter Fluorine-18 (¹⁸F) can be stably chelated using an aluminum fluoride (B91410) ([¹⁸F]AlF) complex. TACN derivatives, such as NODA-GA, are used for this purpose. A model compound, NODA-benzyl, was used to study the coordination chemistry, confirming the formation of stable Al-¹⁸F chelates, which provides a straightforward method for ¹⁸F-labeling of biomolecules.

| Radiometal/Isotope | Application | Relevant TACN Derivative | Key Finding | Reference |

|---|---|---|---|---|

| 99mTc / 186Re | SPECT Imaging / Therapy | TACN-benzylamide | Forms stable [M(CO)₃]⁺ complexes; pendant arms influence labeling efficiency. | organic-chemistry.org |

| 68Ga | PET Imaging | NOTA (TACN-triacetate) | Forms highly stable complexes for imaging infection and tumors. | nih.gov |

| 18F (as Al18F) | PET Imaging | NODA-benzyl | Forms stable Al-¹⁸F chelates, enabling a simple route to ¹⁸F-labeling. |

Strategies for Radiofluorination and Isotope Incorporation

Incorporating the positron-emitting isotope ¹⁸F into molecules is highly desirable for PET imaging due to its favorable decay characteristics. dergi-fytronix.com However, direct fluorination can be challenging. Therefore, prosthetic group labeling strategies are often employed.

The chelation of aluminum fluoride ([¹⁸F]AlF²⁺) by TACN derivatives like NOTA and its analogs represents a highly effective and increasingly popular strategy. This method involves reacting aqueous [¹⁸F]fluoride with AlCl₃ and then adding the TACN-based chelator conjugated to a targeting molecule. The reaction is typically fast, proceeds in aqueous solution, and avoids the harsh conditions often required for direct C-¹⁸F bond formation. A study using a NODA-benzyl model compound helped to confirm the stable coordination chemistry of the resulting AlF-complex.